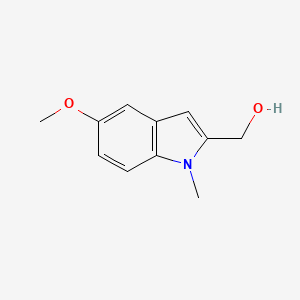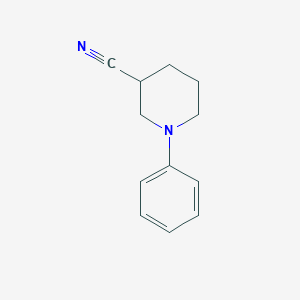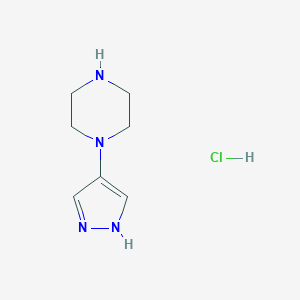
7-Ethoxyquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxyquinolin-3-amine is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of an ethoxy group at the 7th position and an amine group at the 3rd position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyquinolin-3-amine typically involves the reaction of 7-ethoxyquinoline with an appropriate amine source. One common method is the nucleophilic substitution reaction where 7-ethoxyquinoline is treated with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a catalyst or under reflux conditions to enhance the yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethoxyquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Ethoxyquinolin-3-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7-Ethoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 7-Methoxyquinolin-3-amine
- 7-Chloroquinolin-3-amine
- 7-Fluoroquinolin-3-amine
Comparison: Compared to these similar compounds, 7-Ethoxyquinolin-3-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
7-ethoxyquinolin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-4-3-8-5-9(12)7-13-11(8)6-10/h3-7H,2,12H2,1H3 |
InChI-Schlüssel |
AXDAOHWICBJGNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=NC=C(C=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)
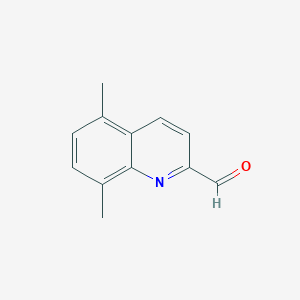

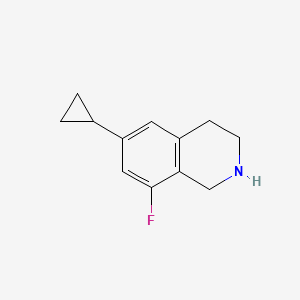

![3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile](/img/structure/B11905275.png)
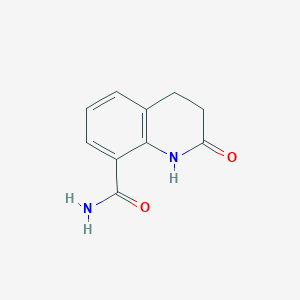
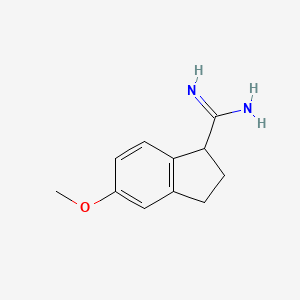
![2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11905308.png)
